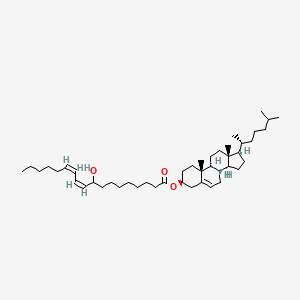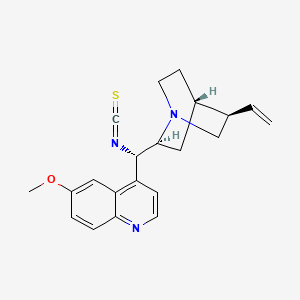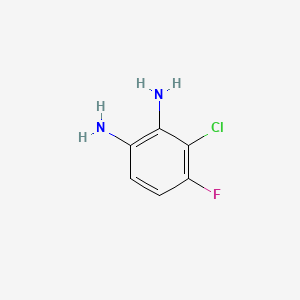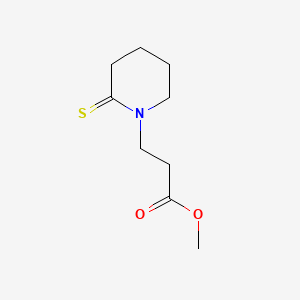
Methyl 3-(2-sulfanylidenepiperidin-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-sulfanylidenepiperidin-1-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a thioxopiperidine ring attached to a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-sulfanylidenepiperidin-1-yl)propanoate typically involves the reaction of 2-thioxopiperidine with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-sulfanylidenepiperidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The thioxopiperidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as primary amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Methyl 3-(2-sulfanylidenepiperidin-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-sulfanylidenepiperidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The thioxopiperidine ring can interact with enzymes or receptors, leading to modulation of their activity. The ester group can undergo hydrolysis to release the active thioxopiperidine moiety, which can then exert its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-oxopiperidin-1-yl)propanoate
- Methyl 3-(4-oxopiperidin-1-yl)propanoate
- Methyl 3-(1H-pyrrol-2-yl)propanoate
Uniqueness
Methyl 3-(2-sulfanylidenepiperidin-1-yl)propanoate is unique due to the presence of the thioxopiperidine ring, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and potential biological activities compared to its analogs with oxo or pyrrolidine rings.
Properties
CAS No. |
125627-71-6 |
|---|---|
Molecular Formula |
C9H15NO2S |
Molecular Weight |
201.284 |
IUPAC Name |
methyl 3-(2-sulfanylidenepiperidin-1-yl)propanoate |
InChI |
InChI=1S/C9H15NO2S/c1-12-9(11)5-7-10-6-3-2-4-8(10)13/h2-7H2,1H3 |
InChI Key |
XFYRATBCPFTUNK-UHFFFAOYSA-N |
SMILES |
COC(=O)CCN1CCCCC1=S |
Synonyms |
1-Piperidinepropanoic acid, 2-thioxo-, methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


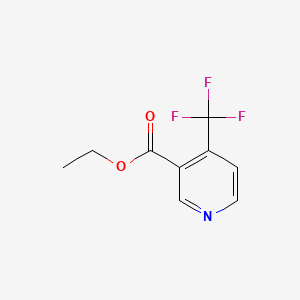
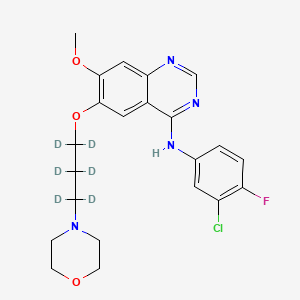
![B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronicacid](/img/structure/B593862.png)
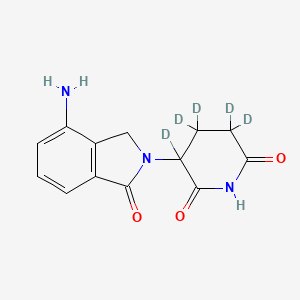
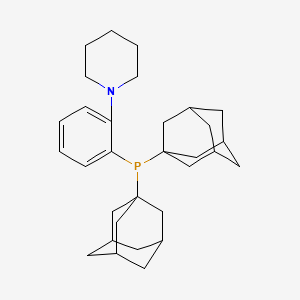
![(1R,2S,6S,8S,9R)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B593866.png)
![3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide](/img/structure/B593867.png)
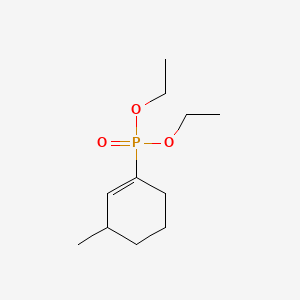
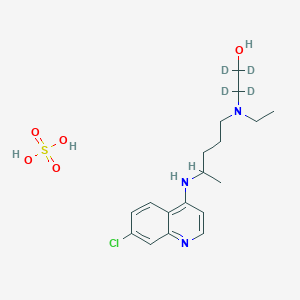
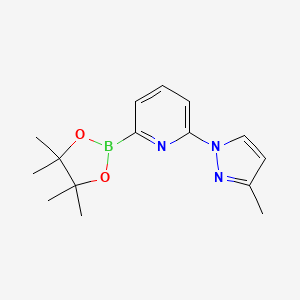
![6H-Thiazolo[4,5-g][1,4]benzoxazine(9CI)](/img/new.no-structure.jpg)
